molecular formula C4H2Cl2N2S B8433157 3-Chloro-2-pyrazinesulfenyl chloride

3-Chloro-2-pyrazinesulfenyl chloride

Cat. No.: B8433157
M. Wt: 181.04 g/mol
InChI Key: AFHOTIRBDBJEAY-UHFFFAOYSA-N
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Description

3-Chloro-2-pyrazinesulfenyl chloride is a heterocyclic sulfenyl chloride derivative containing a pyrazine ring substituted with chlorine and a sulfenyl chloride (-SCl) group. Pyrazine-based sulfenyl chlorides are typically reactive intermediates used in organic synthesis, particularly for introducing sulfur-containing functional groups or forming heterocyclic scaffolds in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C4H2Cl2N2S

Molecular Weight

181.04 g/mol

IUPAC Name

(3-chloropyrazin-2-yl) thiohypochlorite

InChI

InChI=1S/C4H2Cl2N2S/c5-3-4(9-6)8-2-1-7-3/h1-2H

InChI Key

AFHOTIRBDBJEAY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)SCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazine-Based Sulfenyl/Sulfonyl Chlorides

3-Chloropyrazine-2-sulfonyl Chloride

  • Structure : Differs by the sulfonyl (-SO₂Cl) group instead of sulfenyl (-SCl).
  • Reactivity : Sulfonyl chlorides are generally more electrophilic and hydrolytically stable than sulfenyl chlorides, making them preferable for nucleophilic substitution reactions.
  • Applications : Used in synthesizing sulfonamide drugs. Molecular weight for pyridine-3-sulfonyl chloride (analog) is 214.07 g/mol .

(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine Hydrochloride

  • Structure : Shares the pyrazine core and chlorine substituent but includes a piperazine moiety.
  • Molecular Weight : 249.14 g/mol .
  • Applications : Intermediate in kinase inhibitor synthesis, highlighting the versatility of chlorinated pyrazines in medicinal chemistry .

Non-Pyrazine Sulfenyl Chlorides

Pyridine-3-sulfonyl Chloride

  • Structure : Pyridine ring with sulfonyl chloride.
  • Molecular Weight : 214.07 g/mol (with HCl adduct).
  • Stability : Less reactive than pyrazine derivatives due to the pyridine ring’s lower electron deficiency .

3-Chlorothiophene-2-carbonyl Chloride

  • Structure : Thiophene ring with carbonyl chloride and chlorine substituents.
  • Reactivity : High electrophilicity due to the electron-withdrawing carbonyl group; used in polymer chemistry .

Physicochemical Properties (Comparative Table)

Compound Molecular Weight (g/mol) Reactivity Key Applications Reference
3-Chloro-2-pyrazinesulfenyl chloride ~180–200 (estimated) High (SCl group) Organic synthesis intermediates
Pyridine-3-sulfonyl chloride 214.07 Moderate Sulfonamide drug synthesis
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine HCl 249.14 Moderate (HCl salt) Kinase inhibitor intermediates
3-Chlorothiophene-2-carbonyl chloride 181.63 (calculated) High Polymer and agrochemical synthesis

Reactivity and Stability Trends

  • Electron-Deficient Rings : Pyrazine derivatives (e.g., this compound) exhibit higher reactivity than pyridine analogs due to the electron-withdrawing nature of the pyrazine ring, enhancing the electrophilicity of the sulfenyl chloride group .
  • Hydrolytic Sensitivity : Sulfenyl chlorides (-SCl) are more prone to hydrolysis than sulfonyl chlorides (-SO₂Cl), limiting their use in aqueous environments .
  • Substituent Effects : Chlorine at the 3-position on pyrazine further activates the sulfenyl group, as seen in related compounds like 3-chloropyrazine-2-carboxylic acid (used in coordination chemistry) .

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